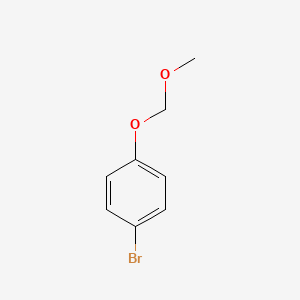
1-溴-4-(甲氧甲氧基)苯
概述
描述
1-Bromo-4-(methoxymethoxy)benzene is a chemical compound that is part of a broader class of brominated aromatic ethers. It is characterized by a bromine atom attached to the benzene ring and a methoxymethoxy group as a substituent. This compound is of interest due to its potential applications in organic synthesis and material science, as it can serve as a precursor or intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related brominated aromatic compounds has been explored in various studies. For instance, a natural product with a similar structure, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was synthesized starting from a methoxymethyl-substituted aryl methyl ether, demonstrating the feasibility of constructing complex molecules from simpler brominated precursors . Another study presented the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, which, although differing in the alkyl chain, shares the brominated aromatic core with 1-Bromo-4-(methoxymethoxy)benzene . These syntheses typically involve halogenation reactions and careful control of reaction conditions to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be complex and is often studied using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, the structure of 2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile was determined, showing a nearly perpendicular orientation of the bromobenzene ring to the fused-ring system . Similarly, the structures of various bromo- and bromomethyl-substituted benzenes were analyzed, revealing diverse packing motifs and interactions such as C–H···Br and C–Br···π .
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including nucleophilic substitution and electrophilic addition. The electrochemical bromination of 4-methoxy toluene, for example, resulted in nuclear and side-chain bromination products . Nucleophilic substitution reactions of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with different nucleophiles produced alkoxy-, propylthio-, and amino-substituted derivatives . These reactions highlight the reactivity of brominated aromatics towards different nucleophiles and the potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. Density functional theory (DFT) studies can provide insights into these properties, as seen in the analysis of 4-bromo-3-(methoxymethoxy) benzoic acid, where parameters such as ionization energy, hardness, and electrophilicity were determined . The influence of solvents on reactivity parameters was also studied, indicating that solvation can significantly alter the reactivity of these compounds. Additionally, the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid were compared, showing the formation of two-dimensional architectures through hydrogen bonding and other non-covalent interactions .
科学研究应用
在分子电子学中的应用
1-溴-4-(甲氧甲氧基)苯已被认定为分子电子学中的有价值的构建模块,特别是用于构建硫醇端基的分子导线。它可作为各种寡(苯乙烯)和寡(苯乙炔)导线的前体,这些是分子电子学领域中至关重要的组成部分。该化合物的重要性在于其能够进行高效的合成转化,使其成为创造复杂分子结构的多功能成分 (Stuhr-Hansen et al., 2005)。
在生物活性化合物合成中的作用
该化合物还在生物活性、天然存在化合物的全合成中起着关键作用。例如,它已被用于合成复杂的溴化天然产物,展示了其在创造具有潜在生物学意义的化合物中的作用。这突显了该化合物在合成有机化学中的多功能性和重要性 (Akbaba et al., 2010)。
对化学反应性研究的贡献
此外,1-溴-4-(甲氧甲氧基)苯已成为计算化学中的研究对象,特别是在理解其结构、振动分析和化学反应性描述符方面。涉及该化合物的研究为预测其在各种化学过程中的行为提供了见解,从而有助于更深入地了解该化合物的分子特性和潜在应用 (Yadav et al., 2022)。
属性
IUPAC Name |
1-bromo-4-(methoxymethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRBSCRINVJXKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440366 | |
| Record name | 1-bromo-4-(methoxymethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(methoxymethoxy)benzene | |
CAS RN |
25458-45-1 | |
| Record name | 1-Bromo-4-(methoxymethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25458-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-4-(methoxymethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-4-(methoxymethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

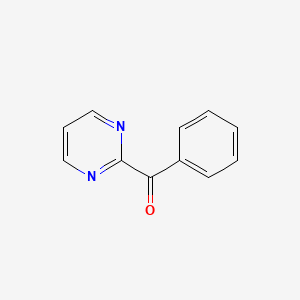
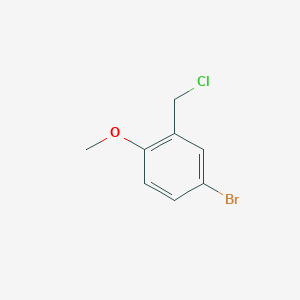
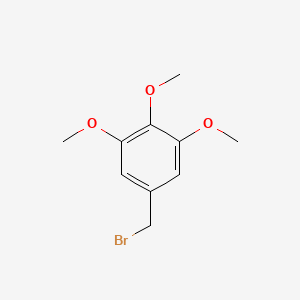
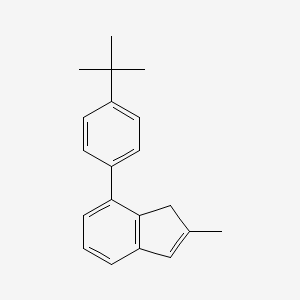
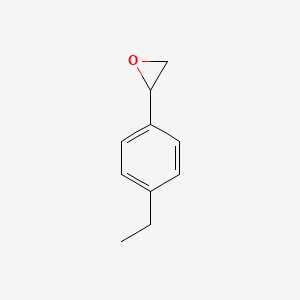
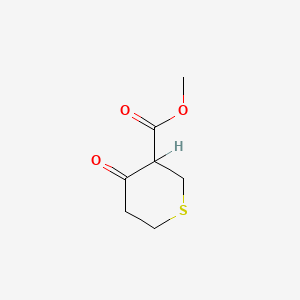
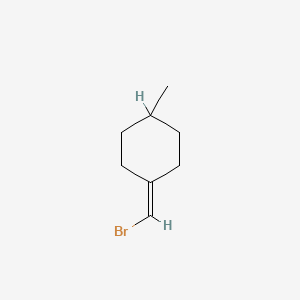
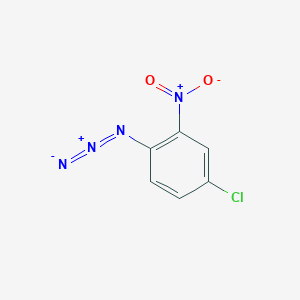
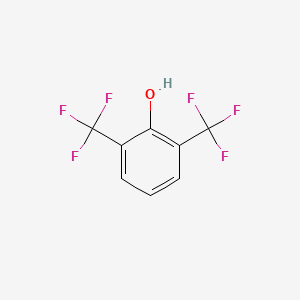
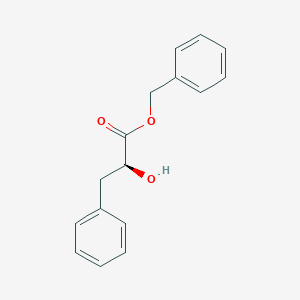
![5-tert-Butyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1279354.png)
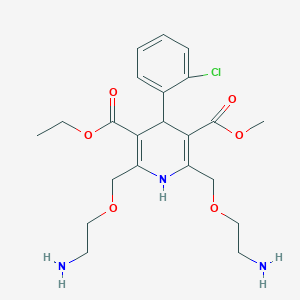
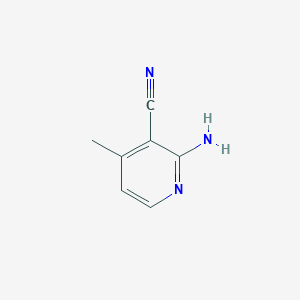
![5-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1279371.png)